1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid is a piperidine-based compound featuring three key functional groups:
- A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis to shield amines during coupling reactions .
- A methanesulfonyl (mesyl) group at the 4-position of the piperidine ring, which enhances electrophilicity and can act as a leaving group in substitution reactions.
- A carboxylic acid moiety at the same 4-position, enabling further functionalization via esterification or amidation.
This compound serves as a specialized intermediate in organic synthesis, particularly in the development of peptidomimetics or sulfonamide-containing pharmaceuticals. Its structural design balances steric bulk (from Fmoc) with reactivity (from mesyl and carboxylic acid groups), making it valuable for controlled derivatization.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-30(27,28)22(20(24)25)10-12-23(13-11-22)21(26)29-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGIMYVUHFSJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid (commonly referred to as Fmoc-SMP) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms, and relevant research findings.
Fmoc-SMP is characterized by the following molecular properties:
- Molecular Formula: C₁₉H₁₇NO₄S
- Molecular Weight: 363.40 g/mol
- CAS Number: 1025434-04-1
-
Structure:
Biological Activity Overview
The biological activity of Fmoc-SMP has been investigated in various studies, revealing its potential in multiple therapeutic areas:
1. Anticancer Activity
Fmoc-SMP has shown promise in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines by activating the caspase pathway, which is crucial for programmed cell death.
2. Antimicrobial Properties
Research has demonstrated that Fmoc-SMP exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly significant in the context of increasing antibiotic resistance.
3. Neuroprotective Effects
Preliminary studies suggest that Fmoc-SMP may have neuroprotective effects, potentially mitigating neuronal damage in models of neurodegenerative diseases. The compound appears to modulate pathways involved in oxidative stress and inflammation.
The mechanisms underlying the biological activity of Fmoc-SMP are multifaceted:
- Apoptosis Induction: Fmoc-SMP activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic factors.
- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of specific proteases involved in disease progression, including those implicated in cancer metastasis.
- Modulation of Signaling Pathways: Fmoc-SMP influences several signaling cascades, including MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Case Studies
Several case studies highlight the efficacy of Fmoc-SMP:
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Study on Cancer Cell Lines:
- Researchers treated various cancer cell lines with Fmoc-SMP and observed a significant reduction in cell viability (up to 70% inhibition at higher concentrations).
- The study concluded that the compound's ability to induce apoptosis was linked to mitochondrial dysfunction.
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Antimicrobial Efficacy:
- A comparative study assessed the antimicrobial activity of Fmoc-SMP against standard antibiotics.
- Results indicated that Fmoc-SMP was effective against resistant strains of Staphylococcus aureus, showcasing its potential as an alternative therapeutic agent.
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Neuroprotection in Animal Models:
- In vivo studies demonstrated that administration of Fmoc-SMP significantly reduced markers of oxidative stress in models of Alzheimer's disease.
- Behavioral tests indicated improved cognitive function in treated animals compared to controls.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous piperidine derivatives bearing Fmoc protection and varying substituents.
Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
